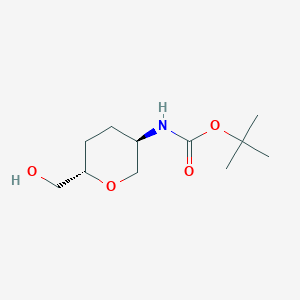

tert-Butyl ((3R,6S)-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)carbamate

Description

tert-Butyl ((3R,6S)-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)carbamate (CAS 603130-12-7) is a chiral carbamate derivative featuring a tetrahydro-2H-pyran scaffold. Its structure includes a hydroxymethyl group at the C6 position and a tert-butoxycarbonyl (Boc) protecting group at the C3 amine. This compound is primarily utilized as a pharmaceutical intermediate, leveraging its stereochemical rigidity and functional groups for further derivatization . Its molecular formula is C₁₁H₂₁NO₄, with a molecular weight of 231.29 g/mol. The (3R,6S) stereochemistry is critical for its biological interactions and synthetic applications, particularly in drug discovery pipelines .

Propriétés

IUPAC Name |

tert-butyl N-[(3R,6S)-6-(hydroxymethyl)oxan-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-8-4-5-9(6-13)15-7-8/h8-9,13H,4-7H2,1-3H3,(H,12,14)/t8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKBZAGUOZDYGKG-BDAKNGLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(OC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CC[C@H](OC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

tert-Butyl ((3R,6S)-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)carbamate, with the CAS number 603130-12-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activity, particularly in relation to infectious diseases and other therapeutic areas.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₂₁NO₄, with a molecular weight of approximately 231.29 g/mol. The compound features a tetrahydropyran ring substituted with a hydroxymethyl group and a tert-butyl carbamate moiety.

Table 1: Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₂₁NO₄ |

| Molecular Weight | 231.29 g/mol |

| CAS Number | 603130-12-7 |

| Boiling Point | Not available |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that may include the formation of the tetrahydropyran core followed by the introduction of the hydroxymethyl and carbamate functionalities. Specific methodologies may vary based on the desired yield and purity.

Antimicrobial Properties

Research has indicated that compounds structurally related to pyranones exhibit significant antimicrobial activity. A study focused on the evaluation of various pyranone derivatives against Mycobacterium tuberculosis and Plasmodium falciparum demonstrated promising results, suggesting that similar compounds could possess therapeutic potential against these pathogens .

Case Study: Antimalarial Activity

In a comparative analysis of pyranone derivatives, certain compounds exhibited IC50 values below 10 μM against P. falciparum, indicating strong antimalarial activity. While specific data for this compound is limited, its structural similarities suggest potential efficacy in this area .

Cytotoxicity Assessment

The cytotoxicity of related compounds has been assessed using various cell lines, including rat skeletal myoblasts (L6). Evaluating cytotoxicity alongside antimicrobial activity is crucial for determining selectivity indices, which help in understanding the therapeutic window of the compound .

Research Findings

A library of pyranone derivatives was synthesized and screened for biological activity. The results indicated that while some compounds showed significant antimicrobial properties, others lacked efficacy against M. tuberculosis, highlighting the need for further structural optimization to enhance activity .

Table 2: Summary of Biological Activities

| Compound Type | Target Pathogen | IC50 (μM) | Selectivity Index |

|---|---|---|---|

| Styryl-pyranones | P. falciparum | <10 | >10 |

| Dihydro analogues | M. tuberculosis | Not significant | - |

| Photodimers | Various parasites | 2.3 - 17 | Moderate |

Applications De Recherche Scientifique

Medicinal Chemistry

Antiviral and Antimicrobial Properties

Research indicates that compounds similar to tert-butyl ((3R,6S)-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)carbamate exhibit antiviral and antimicrobial activities. The hydroxymethyl group in the tetrahydropyran structure is believed to enhance interaction with biological targets, potentially leading to the development of new antiviral agents .

Drug Development

The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its ability to modify biological activity through structural variations makes it a valuable building block in drug design. Studies have shown that derivatives of this compound can lead to improved efficacy against specific diseases .

Organic Synthesis

Synthetic Applications

this compound is utilized in organic synthesis as a protecting group for amines and alcohols. The stability of the tert-butyl carbamate group under various reaction conditions allows for selective transformations while maintaining the integrity of sensitive functional groups .

Catalysis

The compound has also been explored as a catalyst in asymmetric synthesis processes. Its chiral nature facilitates the formation of enantiomerically enriched products, which is crucial in the synthesis of pharmaceuticals where chirality plays a significant role in biological activity .

Material Science

Polymer Chemistry

In material science, this compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. Research suggests that adding this compound can improve the performance of biodegradable polymers, making them more suitable for various applications .

Case Studies and Research Findings

Comparaison Avec Des Composés Similaires

Key Observations :

Key Observations :

- Boc Protection : A common strategy (e.g., ) for amine protection, though yields vary based on steric hindrance and reaction conditions.

- Cyclization Efficiency : Acid-catalyzed methods () achieve moderate yields (~50–53%), comparable to other carbamate syntheses .

Physicochemical and Spectroscopic Properties

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing tert-Butyl ((3R,6S)-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)carbamate?

- Methodology : A common approach involves asymmetric Mannich reactions or biocatalytic procedures to establish stereochemistry. For example, chiral β-amino carbonyl intermediates can be synthesized using tert-butyl carbamate as a protecting group, followed by cyclization to form the tetrahydro-2H-pyran ring .

- Key Considerations : Use anhydrous conditions (e.g., THF distilled from sodium/benzophenone) and high-purity reagents (≥98%) to minimize side reactions. Monitor reaction progress via TLC or HPLC .

Q. How should this compound be characterized to confirm its stereochemical purity?

- Analytical Techniques :

- NMR Spectroscopy : 1H and 13C NMR (e.g., δ 8.22 ppm for pyrimidine protons in related compounds) to verify regiochemistry and stereocenters .

- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients to resolve enantiomers .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., C16H19F2NO4 in related structures) .

Q. What are the stability and storage requirements for this compound?

- Stability : Stable under inert atmospheres (N2/Ar) at 2–8°C. Avoid exposure to strong acids/bases or oxidizing agents, which may cleave the carbamate group .

- Storage : Store in sealed, light-resistant containers with desiccants (e.g., silica gel) to prevent hydrolysis .

Q. What safety precautions are necessary during handling?

- PPE : Lab coat, nitrile gloves, and safety goggles. Use fume hoods to minimize inhalation risks .

- First Aid : For skin contact, wash with water for 15 minutes; consult a physician if irritation persists .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve enantiomeric excess (ee) in asymmetric syntheses involving this compound?

- Strategies :

- Catalyst Screening : Test chiral organocatalysts (e.g., proline derivatives) or metal complexes (e.g., Ru-BINAP) for kinetic resolution .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance stereoselectivity in cyclization steps .

- Temperature Control : Lower temperatures (e.g., –20°C) can reduce racemization during carbamate deprotection .

Q. What experimental approaches resolve contradictions in stereochemical assignments for this compound?

- Case Study : Conflicting NMR data for diastereomers can arise from similar coupling constants. Use NOE (Nuclear Overhauser Effect) experiments or X-ray crystallography to confirm spatial arrangements .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) to validate configurations .

Q. How is this compound utilized in protease inhibitor development?

- Application : As a β-secretase inhibitor precursor, the tetrahydro-2H-pyran scaffold mimics peptide substrates. Introduce fluorophenyl or methoxy groups to enhance binding affinity .

- Biological Assays : Test inhibitory activity using FRET-based assays with recombinant β-secretase and amyloid-β peptide substrates .

Q. What methodologies enable the study of hydrogen-bonding interactions in its crystal structures?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.